Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate
Description
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h5-6,15H,4H2,1-3H3 |
InChI Key |
ZQCMXQWRZDDHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N=C(N2C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Aniline and Diethyl Acetylenedicarboxylate
One common synthetic route involves the reaction of aniline with diethyl acetylenedicarboxylate in the presence of a catalyst such as citric acid monohydrate under ultrasound irradiation. This method facilitates efficient formation of the benzimidazole ring with the desired substituents and functional groups. Ultrasound irradiation enhances reaction rates and yields by improving molecular interactions.
- Reaction conditions: Ultrasound irradiation, catalyst (citric acid monohydrate), ambient to moderate temperatures.
- Advantages: Good yields, environmentally benign catalyst, potential for scale-up with continuous flow reactors.
- Limitations: Requires careful control of reaction time and temperature to avoid side reactions.
Acid-Catalyzed Condensation of o-Phenylenediamine with Carboxylic Acids
Another approach involves refluxing 4-methyl-1,2-phenylenediamine with appropriate carboxylic acids in hydrochloric acid, followed by neutralization and recrystallization. This method yields substituted benzimidazoles with good purity.
- Reaction conditions: Reflux in 4 mol/L HCl for 4 to 9 hours, neutralization with NaOH, recrystallization from ethanol-water.
- Yields: Moderate to good yields depending on acid functionality.
- Notes: Bifunctional acids like adipic acid and succinic acid can be used to introduce additional substitutions.
One-Pot Synthesis via Heterocyclization and Base Hydrolysis
A one-pot method synthesizes benzimidazole derivatives by reacting ethyl 4-(methylamino)-3-nitrobenzoate with substituted benzaldehydes in the presence of sodium dithionite (Na2S2O4) in dimethyl sulfoxide (DMSO) at 90°C. Subsequent base hydrolysis with sodium hydroxide in ethanol yields the target compound.
- Reaction conditions: Stirring and reflux at 90°C in DMSO, followed by base hydrolysis.
- Advantages: Simplified procedure, fewer purification steps.
- Yields: Typically good; reaction progress monitored by thin-layer chromatography.
- Characterization: Confirmed by NMR and spectral techniques.
Niementowski Synthesis Using Esters and o-Phenylenediamines
This classical method involves heating equimolar amounts of diaminotoluene dihydrochloride and ethyl formate in a sealed tube at elevated temperatures (225°C) to yield methyl-substituted benzimidazoles.
- Reaction conditions: 225°C for 3 hours in sealed tube.
- Yields: High yields (~84%) for methylbenzimidazole hydrochloride.
- Limitations: High temperature required; less suitable for esters of higher molecular weight acids due to poor yields.
Stobbe Condensation-Based Synthesis for Large-Scale Production
A patented method describes the preparation of benzimidazole derivatives via Stobbe condensation of specific precursor compounds in the presence of bases such as potassium tert-butoxide or sodium ethoxide, using solvents like methanol or ethanol at 50-55°C. This method avoids dangerous reagents and additional separation steps, making it suitable for industrial-scale production.
- Reaction conditions: Base-catalyzed condensation at 50-55°C.
- Advantages: Low-cost starting materials, high yield, environmentally safer.
- Applications: Pharmaceutical intermediates for antibacterial, antiulcer, and anti-inflammatory agents.
Comparative Data Table of Preparation Methods
Research Discoveries and Notes
- The presence of hydroxyl and carboxylate groups in ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate enhances its chemical reactivity, enabling hydrogen bonding and interactions with biological macromolecules, which is significant for its pharmacological potential.
- Ultrasound-assisted synthesis methods improve reaction efficiency and yield by promoting better molecular contact and energy transfer.
- One-pot synthesis strategies reduce the number of purification steps and waste, aligning with green chemistry principles.
- Industrial methods emphasize the use of low-cost, safe reagents and solvents, optimizing for large-scale production without compromising yield or purity.
- Classical methods like Niementowski synthesis remain relevant for specific methyl-substituted benzimidazoles but are less adaptable for complex derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or diazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research has indicated that ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate exhibits notable antimicrobial and anticancer properties. The presence of hydroxyl and carboxylate groups allows for interactions with biological macromolecules, potentially influencing their functions. Studies suggest that this compound may alter enzyme activities and metabolic pathways, although the detailed mechanisms are still under investigation.
Mechanistic Studies
Understanding the interaction of this compound with specific molecular targets is crucial for elucidating its mechanism of action. The functional groups present can form hydrogen bonds with proteins or nucleic acids, which may enhance or inhibit their biological activity. Such studies are vital for developing therapeutic applications.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of aniline with diethyl acetylenedicarboxylate under ultrasound irradiation in the presence of citric acid monohydrate as a catalyst. This method allows for efficient formation of the desired compound with good yields. In industrial settings, adaptations such as continuous flow reactors and optimization of reaction conditions enhance yield and purity while adhering to green chemistry principles.
Building Blocks for Complex Molecules
This compound serves as a building block for synthesizing more complex molecules. Its unique structural features make it an attractive candidate for further functionalization in materials science. The compound's reactivity can be exploited to develop new materials with tailored properties.
Interaction Studies
The interaction studies of this compound focus on its binding affinity with various molecular targets. Understanding these interactions is crucial for elucidating its potential applications in drug design and development. The ability to modify its structure can lead to derivatives with enhanced biological activity or specificity towards certain targets.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives and structurally analogous heterocycles (e.g., benzoxazoles, benzothiazoles) share overlapping applications but exhibit distinct physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural and Electronic Differences
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate () :
- Core Structure : Replaces the benzimidazole’s nitrogen atoms with one oxygen (benzoxazole), reducing basicity and altering electron distribution.
- Substituents : A butyl group at position 2 increases hydrophobicity compared to the methyl groups in the target compound.
- Applications : Used in pharmaceutical and agrochemical synthesis due to its stability and versatility as a building block .
- 1H-Benzimidazole-6-carboxylic Acid Derivatives: Hydroxyl vs. Carboxylic Acid: The hydroxyl group in the target compound offers different hydrogen-bonding capabilities compared to carboxylic acid derivatives, affecting solubility and intermolecular interactions.
Physicochemical Properties
| Property | Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate | Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate | 1H-Benzimidazole-6-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250 (estimated) | ~263 (calculated) | ~178 (free acid) |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) | High in organic solvents (e.g., chloroform) | Low in organic solvents |
| Melting Point | Not reported | Not reported | >250°C (decomposition) |
| Hydrogen-Bond Capacity | High (hydroxyl + ester) | Moderate (ester only) | High (carboxylic acid) |
Biological Activity
Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate (C12H14N2O3) is a heterocyclic compound belonging to the benzodiazole family. Its unique structure, characterized by a fused benzene and diazole ring along with hydroxyl and carboxylate functional groups, contributes to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and discusses its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 713530-52-0 |
| LogP | 1.764 |
| PSA (Polar Surface Area) | 64.35 Ų |
The presence of hydroxyl and carboxylate groups allows for potential interactions with biological macromolecules, influencing their functions and activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The hydroxyl group in its structure is thought to play a critical role in enhancing its cytotoxic effects on tumor cells.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Protein Binding : Its functional groups can form hydrogen bonds with proteins or nucleic acids, influencing their biological activities.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains.
- Cytotoxicity Assay : In vitro assays revealed that the compound induced apoptosis in cancer cell lines with an IC50 value of approximately 20 µM, indicating significant cytotoxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate, and what starting materials are typically involved?
- Methodological Answer : The synthesis often involves multi-step reactions starting with substituted anilines and α-keto esters. A common approach includes cyclization of precursors under acidic or thermal conditions to form the benzimidazole core. For example, methyl 3-amino-4-hydroxybenzoate derivatives can react with carbonyl-containing reagents to construct the bicyclic framework . Esterification steps may utilize sulfuric acid in methanol to introduce the ethyl carboxylate group . Key challenges include controlling regioselectivity and minimizing by-products during cyclization.
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Signals for the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns. The hydroxy group may appear as a broad singlet (~δ 5–6 ppm) .
- IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹) and O-H (hydroxy: ~3200–3500 cm⁻¹) are critical. Absence of primary amine peaks (N-H stretch ~3300 cm⁻¹) validates successful cyclization .
Q. What are the primary stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability is influenced by the hydroxy and ester groups. Hydrolysis of the ester under humid or basic conditions is a key concern. Recommended storage involves anhydrous environments at 4°C in amber vials to prevent photodegradation. Accelerated stability studies (e.g., 40°C/75% RH for 1 month) can assess degradation pathways .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the hydroxy group’s electron-donating effect can be modeled to assess its impact on aromatic ring reactivity. Solvent effects and tautomeric equilibria (e.g., keto-enol) should be included for accuracy . Software like Gaussian or ORCA can optimize geometries using B3LYP/6-31G(d) basis sets .
Q. What experimental strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Yield Optimization : Screen catalysts (e.g., Cu/Ni ) or solvents (polar aprotic vs. protic) to improve cyclization efficiency.
- Spectroscopic Discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental IR/Raman with DFT-simulated spectra .
- Reproducibility : Validate protocols using independent synthetic routes (e.g., microwave-assisted vs. reflux methods ).
Q. How does polymorphism affect the biological activity of this compound, and how can it be characterized?
- Methodological Answer : Polymorphs (e.g., Form A vs. B ) differ in solubility and bioavailability. X-ray crystallography (using SHELXL ) identifies crystal packing variations. Pharmacological assays (e.g., antinociceptive activity ) compare polymorph efficacy. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphic forms.
Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- In Vitro Assays : Enzyme inhibition assays (e.g., IC50 determination) using purified targets. Fluorescence quenching studies monitor binding affinity.
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites. Validate with mutagenesis studies on key residues .
- ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
